Bienvenue dans la boutique en ligne BenchChem!

K-Ras-PDEdelta-IN-1

KRAS-PDEδ Interaction Binding Affinity Drug Discovery

K-Ras-PDEdelta-IN-1 (CAS 1841464-21-8), also designated PDEδ-IN-99, is a pyrazolopyridazinone-based small molecule designed to competitively inhibit the interaction between oncogenic KRAS and its trafficking chaperone, phosphodiesterase delta (PDEδ). It functions by binding with high affinity to the farnesyl-binding pocket of PDEδ, thereby disrupting proper KRAS membrane localization and downstream signaling.

Molecular Formula C25H26FN5O2
Molecular Weight 447.514
CAS No. 1841464-21-8
Cat. No. B2830198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameK-Ras-PDEdelta-IN-1
CAS1841464-21-8
Molecular FormulaC25H26FN5O2
Molecular Weight447.514
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C=C3C(=NN(C(=O)C3=N2)CCCC(=O)NCCC4=CC=C(C=C4)F)C
InChIInChI=1S/C25H26FN5O2/c1-17-5-11-21(12-6-17)31-16-22-18(2)28-30(25(33)24(22)29-31)15-3-4-23(32)27-14-13-19-7-9-20(26)10-8-19/h5-12,16H,3-4,13-15H2,1-2H3,(H,27,32)
InChIKeyRRELLHHWESTKAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





K-Ras-PDEdelta-IN-1 (PDEδ-IN-99): A High-Affinity Pyrazolopyridazinone Inhibitor for KRAS-PDEδ Interaction Studies


K-Ras-PDEdelta-IN-1 (CAS 1841464-21-8), also designated PDEδ-IN-99, is a pyrazolopyridazinone-based small molecule designed to competitively inhibit the interaction between oncogenic KRAS and its trafficking chaperone, phosphodiesterase delta (PDEδ). It functions by binding with high affinity to the farnesyl-binding pocket of PDEδ, thereby disrupting proper KRAS membrane localization and downstream signaling . The compound is characterized as a potent and selective inhibitor within second-generation PDEδ-targeting chemotypes and was developed following structure-guided optimization efforts aimed at improving upon the pharmacological limitations of first-generation agents like Deltarasin [1].

Why First-Generation PDEδ Inhibitors Cannot Substitute for K-Ras-PDEdelta-IN-1 in Quantitative Research


Substituting K-Ras-PDEdelta-IN-1 with earlier PDEδ inhibitors like Deltarasin introduces significant experimental variability due to marked differences in target binding affinity, selectivity, and druggability. First-generation agents exhibit a substantially lower affinity for the PDEδ farnesyl pocket (Kd ≈ 38–41 nM) [1], whereas K-Ras-PDEdelta-IN-1 demonstrates an approximately 5-fold improvement with a Kd of 8 nM, reflecting a new chemotype optimized for tight binding . Moreover, the evolution from Deltarasin to pyrazolopyridazinone-based inhibitors was explicitly driven by the need to reduce unspecific cytotoxicity—a key limitation of the first-generation compound [2]. Therefore, these inhibitors are not interchangeable analogues and cannot be used as equivalents in assays requiring high-potency interaction disruption and clean cellular phenotypic outcomes.

Head-to-Head Comparative Performance: K-Ras-PDEdelta-IN-1 vs. Deltarasin Class


5-Fold Superior Binding Affinity for PDEδ Compared to Deltarasin

In competitive binding assays, K-Ras-PDEdelta-IN-1 (PDEδ-IN-99) demonstrates a significantly higher affinity for the farnesyl-binding pocket of PDEδ compared to the first-generation inhibitor Deltarasin. The dissociation constant (Kd) for K-Ras-PDEdelta-IN-1 is 8 nM , while Deltarasin exhibits a Kd of approximately 38–41 nM under analogous conditions [1]. This represents a nearly 5-fold improvement in binding strength, which translates directly to more potent disruption of the KRAS-PDEδ protein–protein interaction.

KRAS-PDEδ Interaction Binding Affinity Drug Discovery

Enhanced Selectivity Profile and Reduced Unspecific Cytotoxicity

The development of the pyrazolopyridazinone chemotype, of which K-Ras-PDEdelta-IN-1 is a part, was explicitly motivated by the need to overcome unspecific cytotoxicity associated with the first-generation inhibitor Deltarasin. The prototypical pyrazolopyridazinone, Deltazinone 1, was demonstrated to be highly selective and exhibit significantly less unspecific cytotoxicity than Deltarasin while maintaining high affinity for PDEδ and effectively displacing prenylated Ras proteins in cells [1]. As a structurally related analog from the Murarka et al. 2017 optimization campaign, K-Ras-PDEdelta-IN-1 benefits from this class-wide improvement in cytotoxicity profile.

Cytotoxicity Selectivity Chemical Biology

Characterized In Vivo Pharmacokinetic and Toxicokinetic Profile

The extensive structure–activity relationship (SAR) study for pyrazolopyridazinone-based K-Ras–PDEδ inhibitors by Murarka et al. includes detailed in vivo pharmacokinetic (PK) and toxicokinetic (Tox) evaluations, a critical differentiator from earlier PDEδ inhibitors lacking such characterization [1]. This data provides a validated baseline for dose selection and scheduling in animal efficacy models, reducing the empirical burden on researchers attempting to transition first-generation hits into in vivo studies.

Pharmacokinetics Toxicokinetics In Vivo

Distinct Chemotype with Solubility and Stability Advantages

While multiple vendors report the solubility of K-Ras-PDEdelta-IN-1 as 10 mM in DMSO , a comparable explicit solubility baseline is not consistently provided for Deltarasin in its foundational publication. Importantly, the pyrazolopyridazinone chemotype was selected through structure-guided design to improve upon the inherent physicochemical properties of the earlier Deltarasin class, leading to reproducible handling and dissolution protocols for in vitro applications.

Solubility Stability Chemical Probe

Optimal Deployment Scenarios for K-Ras-PDEdelta-IN-1 in Drug Discovery and Target Validation


Biochemical High-Throughput Screening for PDEδ Inhibitors

With a fully characterized Kd of 8 nM and competition for the farnesyl-binding pocket , K-Ras-PDEdelta-IN-1 serves as an ideal reference agonist/displacer in fluorescence polarization or TR-FRET assays designed to screen for novel PDEδ modulators, providing a definitive benchmark for hit qualification against the KRAS-PDEδ protein-protein interaction.

Cell-Based Phenotypic Profiling in KRAS-Mutant Cancer Lines

Researchers studying the functional consequences of oncogenic KRAS mislocalization should select this compound for their studies. Its inferred class-level improvement in reducing unspecific cytotoxicity over Deltarasin [1] makes it a cleaner tool compound for correlating anti-proliferative phenotypes with specific target engagement in pancreatic, lung, and colorectal cancer cell lines.

In Vivo Pharmacodynamic Proof-of-Concept Studies

For teams bridging in vitro target engagement to in vivo efficacy, the availability of published PK and toxicokinetic parameters for the pyrazolopyridazinone class [2] provides a critical starting point. K-Ras-PDEdelta-IN-1 can be directly advanced into PK/PD models without the need for extensive preliminary ADME characterization that would be required for a less well-profiled inhibitor.

Structural Biology and Probe Design

The compound's well-defined binding mode to the PDEδ prenyl pocket, validated through co-crystal structures of related chemotypes, supports its use in crystallography and cryo-EM studies aimed at visualizing the inhibited state of the PDEδ-KRAS complex. It also functions as a suitable warhead for the design of PROTACs or hydrophobic tagging degraders, as evidenced by its adaptation in recent literature .

Quote Request

Request a Quote for K-Ras-PDEdelta-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.